Subtilisin Inhibitor I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Subtilisin Inhibitor I is a proteinaceous inhibitor of microbial origin, specifically isolated from the culture broth of Streptomyces albogriseolus S-3253 . It is known for its ability to inhibit subtilisin, a serine protease enzyme produced by Bacillus subtilis. This compound plays a crucial role in regulating proteolytic activity, making it valuable in various biochemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Subtilisin Inhibitor I can be isolated from natural sources such as adzuki beans and barley. The isolation process involves several chromatographic techniques, including CM-cellulose, Sephadex G-75, DEAE-cellulose, and SP-Sephadex C-25 . The inhibitor is extracted from finely ground beans using Tris-HCl buffer, followed by heat treatment and pH adjustment .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces albogriseolus. The culture broth is subjected to a series of purification steps, including ion-exchange chromatography and gel filtration, to obtain a highly purified inhibitor .

Análisis De Reacciones Químicas

Types of Reactions: Subtilisin Inhibitor I primarily undergoes interactions with serine proteases, forming stable complexes that inhibit proteolytic activity. It does not typically undergo oxidation, reduction, or substitution reactions.

Common Reagents and Conditions: The inhibitor is stable over a wide range of pH and temperature conditions. It remains active even after heating to 80°C for 10 minutes . Common reagents used in its purification include Tris-HCl buffer, ammonium sulfate, and various chromatographic resins .

Major Products: The major product of the interaction between this compound and subtilisin is a stable inhibitor-enzyme complex that prevents the proteolytic activity of subtilisin .

Aplicaciones Científicas De Investigación

Subtilisin Inhibitor I has a wide range of applications in scientific research:

Chemistry: It is used to study enzyme-inhibitor interactions and to understand the mechanisms of protease inhibition.

Biology: It helps in elucidating the role of proteases in various biological processes, including protein degradation and signal transduction.

Medicine: this compound is explored for its potential therapeutic applications in diseases where protease activity is dysregulated.

Mecanismo De Acción

Subtilisin Inhibitor I exerts its effects by binding to the active site of subtilisin, forming a stable complex that inhibits the enzyme’s proteolytic activity. The inhibitor interacts with the catalytic triad of subtilisin, which includes aspartate, histidine, and serine residues, preventing the enzyme from cleaving peptide bonds . This inhibition is crucial for regulating proteolytic activity in various biological and industrial processes.

Comparación Con Compuestos Similares

Kunitz Inhibitors: These inhibitors, such as the one from Canavalia lineata, also inhibit serine proteases but have different structural and functional properties.

Soybean Trypsin Inhibitor: This inhibitor targets trypsin and chymotrypsin rather than subtilisin, highlighting the specificity of Subtilisin Inhibitor I.

Cucumisin Inhibitors: These inhibitors are derived from melon fruit and have different inhibitory profiles compared to this compound.

Uniqueness: this compound is unique due to its high specificity for subtilisin and its stability under various conditions. Its ability to form stable complexes with subtilisin makes it a valuable tool in both research and industrial applications .

Propiedades

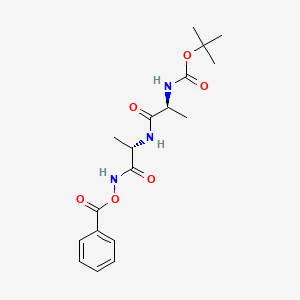

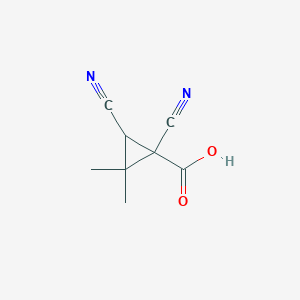

IUPAC Name |

[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-11(20-17(25)26-18(3,4)5)14(22)19-12(2)15(23)21-27-16(24)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,19,22)(H,20,25)(H,21,23)/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNQRTLVYUSFIG-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NOC(=O)C1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3-[(3R,5R)-5-methyl-1-prop-2-enoylpiperidin-3-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2693250.png)

![N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2693251.png)

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)

![5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B2693261.png)

![1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B2693262.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2693263.png)

![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]prop-2-enamide](/img/structure/B2693265.png)

![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)